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Compound of Interest |

2-(4-Fluorophenyl)ethylamine
Compound Name:
Hydrobromide
CAS No.: 1807536-06-6
Cat. No.: B1497017
. J

Compound: 2-(4-Fluorophenyl)ethylamine Hydrobromide Synonyms: 4-Fluoro-
phenethylammonium bromide; 4-F-PEA-HBr Role: Key Starting Material (KSM) / API
Intermediate

Introduction: The Criticality of Salt Selection

In pharmaceutical development, CAS 1807536-06-6 represents the hydrobromide (HBr) salt
form of 4-fluorophenethylamine. Selection of the HBr salt over the Hydrochloride (HCI) or Free
Base forms is rarely arbitrary; it is a deliberate engineering choice to optimize crystallinity,
hygroscopicity, and reaction kinetics in downstream synthesis.

For researchers developing CNS-active agents (e.g., TAAR1 agonists for schizophrenia or
depression), the purity of this ethylamine "warhead" dictates the impurity profile of the final drug
substance. A CoA for this CAS must therefore go beyond simple identity, ensuring the absence
of regioisomers (2- or 3-fluoro analogs) which are difficult to remove after coupling.

Certificate of Analysis (CoA) Specification Limits

The following specifications define a "Pharma-Grade" baseline, distinct from
"Electronic/Perovskite Grade" (which prioritizes metal purity over organic impurities).
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Table 1: Recommended CoA Limits for Drug
Development
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Specification

Specification

Test Parameter Method o Limit Rationale
Limit (R&D)
(GMPIGLP)
Color changes
White to off-white ) ) indicate oxidation
_ ] White crystalline )
Appearance Visual crystalline of the amine or
powder )
powder free bromine
presence.
Confirms the 4-
fluoro
Conforms to o
o Conforms to substitution
Identification 1H-NMR /IR Reference -
Structure pattern (critical to
Standard o
distinguish from
2-F/3-F isomers).
High purity
prevents side-
) reactions in
Assay (Purity) HPLC (Area %) > 98.0% >99.5%

amide coupling
or reductive

amination steps.

Assay (Titration)

Argentometric

97.0% — 103.0%

98.0% — 102.0%

Confirms
stoichiometry of
the HBr salt

counter-ion.

Water Content

Karl Fischer (KF)

< 1.0%

<0.5%

HBr salts can be
hygroscopic;
excess water
hydrolyzes
sensitive
reagents (e.g.,
acyl chlorides)

downstream.

Regioisomeric

Purity

HPLC/GC

Report Value

<0.10% (2-F or

3-F isomers)

Critical CQA:

Regioisomers
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often have
distinct biological

toxicities.

Controls
inorganic
Residue on ) ) contaminants
i Gravimetric <0.5% <0.1% i
Ignition derived from the
bromination

process.

Turbidity
suggests
. Visual (5% in presence of free
Solubility Clear, colorless Clear, colorless
Water) base or non-
polar

contaminants.

Comparative Analysis: HBr vs. Alternatives

Why choose CAS 1807536-06-6 (HBr salt) over its alternatives?

Table 2: Performance Comparison of Salt Forms
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S HBr Salt (CAS HCI Salt (CAS 459- Free Base (CAS
eature
1807536-06-6) 19-8) 1583-88-6)
o High (Forms large, Moderate (Often o
Crystallinity ) N/A (Liquid at RT)
stable lattices) forms needles)
. High (Often - .
Hygroscopicity Low to Moderate i N/A (Oxidizes rapidly)
deliquescent)
] Excellent flowability S Requires liquid
Handling ) ] Clumping risk o
for solid dosing handling/inert gas
I . Moderate (Clis a .
_ _ High in nucleophilic ] Variable (Carbonate
Reaction Yield o poorer leaving group ) o
substitutions ] i formation with air)
in salt metathesis)
Higher (Cl = 35.5 Highest (No counter-
Atom Economy Lower (Br =79.9 amu) )
amu) ion)

Scientist’s Insight: While the Free Base offers the best atom economy, it rapidly absorbs CO:2
from the air to form carbamates, compromising stoichiometry. The HCI salt is the standard
default, but for 4-fluorophenethylamine, the HBr salt (CAS 1807536-06-6) often exhibits
superior thermodynamic stability, making it the preferred form for long-term storage of
reference standards and GMP starting materials.

Biological Context: The TAAR1 Signaling Pathway

Drugs derived from the 4-fluorophenethylamine scaffold often target the Trace Amine
Associated Receptor 1 (TAAR1). This GPCR modulates dopaminergic activity without the side
effects of direct dopamine receptor blockade.

Diagram 1: TAAR1 Signaling Mechanism

This diagram illustrates the downstream effects of a ligand derived from CAS 1807536-06-6
binding to TAARL.
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Caption: Activation of TAAR1 by phenethylamine derivatives triggers the cAMP/PKA cascade,
ultimately modulating dopamine and serotonin transporter function.

Experimental Protocol: Purity Determination by
HPLC

To validate the CoA specifications, the following self-validating HPLC method is recommended.
This method is designed to separate the 4-fluoro isomer from potential 2-fluoro and 3-fluoro
impurities.

Objective: Quantify CAS 1807536-06-6 purity and identify regioisomers.

Method Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 pum.

o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses amine ionization
tailing).

e Mobile Phase B: 0.1% TFA in Acetonitrile.
e Flow Rate: 1.0 mL/min.[1]
e Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic ring).

e Temperature: 30°C.
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Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5

15.0 60 40

20.0 5 95

25.0 95 5

Workflow Diagram
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Sample: CAS 1807536-06-6

Dissolve in 50:50 H20:ACN
(1 mg/mL)

a

Inject 10 pL into HPLC

:

Gradient Elution
(Separates Regioisomers)

UV Detection (210/254 nm)

Main Peak Area > 99.5%7
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PASS: Release for Synthesis FAIL: Recrystallize (EtOH/Et20)

Click to download full resolution via product page

Caption: Quality Control decision matrix for validating the purity of the starting material prior to
GMP synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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